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molecular formula C11H11FO2 B8750953 1-(4-Fluorophenyl)pentane-1,3-dione CAS No. 38440-21-0

1-(4-Fluorophenyl)pentane-1,3-dione

Cat. No. B8750953
M. Wt: 194.20 g/mol
InChI Key: LVQRAXMSLDVBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498174B1

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 0.525 g of 4′-fluoroacetophenone and 0.73 mL of methyl propionate to yield 120 mg of Intermediate 32: TLC analysis: Rf=0.77 (2/1, hexanes/EtOAc); 1H NMR (400 MHz, CDCl3, enol form) δ7.98 (d, 2H, J=8.3), 7.7 (d, 2H, J=8.3), 6.12 (s, 1H), 1.55 (s, 3H); low resolution mass spectrum (ES+) 195 (MH+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.525 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH2:10][CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:14]C1C=CC(C(=O)C)=CC=1.C(OC)(=O)CC>>[F:14][C:4]1[CH:5]=[CH:6][C:1]([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH2:10][CH3:11])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(CC)=O)=O
Name
Quantity
0.525 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(CC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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